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Acid Brown 188

Cat. No.: B1173476
CAS No.: 12219-57-7
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Description

Significance of Acid Brown 188 as an Industrial Dye in Contemporary Chemical Applications

This compound is classified as an acid dye, which are water-soluble anionic dyes. These dyes are typically applied to fibers such as wool, silk, nylon, and modified acrylic fibers from neutral to acid dye baths. The interaction between the dye and the fiber is partly attributed to the formation of salts between the anionic groups in the dye and cationic groups in the fiber. Acid dyes are not substantive to cellulosic fibers. hinadyechem.com

This compound is specifically noted for its application in leather finishing, wood stains, and textile dyeing. krishnadyes.net It is also applicable on polyamides and in other coloration processes. krishnadyes.net Other reported applications include use in inkjet inks, wood, and paper. krishnadyes.net It is described as having a yellow light brown appearance and is mainly used for leather color. worlddyevariety.com

Interactive Table: Applications of this compound

Application AreaSpecific Uses
Leather IndustryLeather Finishing, Leather Color
Textile IndustryTextile Dyeing, Polyamides and other coloration
Wood IndustryWood Stains
Paper IndustryPaper Surface Shading
Inkjet InksColoration

Environmental Implications of this compound in Aqueous Effluents

The widespread use of industrial dyes, including azo dyes like this compound, leads to the generation of significant amounts of colored wastewater. nepjol.inforesearchgate.net Textile dyeing and finishing processes are major contributors to water pollution due to the discharge of dye-containing effluents. nepjol.info The presence of color in wastewater is often due to unfixed dyes that are incapable of reacting with fabrics after hydrolysis. researchgate.net

Azo dyes, which constitute the largest group of synthetic dyes used in the textile industry, are a subject of significant environmental concern. nepjol.infotandfonline.com They are often resistant to conventional physicochemical treatments and can have harmful effects on ecosystems even at low concentrations. tandfonline.comijrrjournal.com The main threat associated with the discharge of untreated azo dyes into the environment comes from their primary byproducts, aromatic amines, which are formed from the cleavage of the central azo bonds. ijrrjournal.com These aromatic amines have been classified as significant carcinogenic compounds, posing a risk to both human health and the environment. ijrrjournal.com

Industrial dye wastewater can also contain high levels of biochemical oxygen demand (BOD) and chemical oxygen demand (COD), which can inhibit photosynthesis and negatively affect plant growth. tandfonline.com Synthetic azo dyes are often recalcitrant, bioaccumulative, toxic, mutagenic, and carcinogenic, resulting in long-lasting adverse environmental effects. tandfonline.com

Overview of Advanced Remediation Strategies for Azo Dyes

Given the environmental concerns associated with azo dyes in wastewater, significant research has focused on developing effective remediation strategies. Various physical, chemical, and biological treatment methods have been explored for decolorization and degradation of azo dyes. nepjol.inforesearchgate.net

Physical and chemical methods, while used, often have limitations such as high cost, low efficiency, and the generation of secondary pollution in the form of sludge that is difficult and expensive to handle. nepjol.inforesearchgate.netijrrjournal.com Examples of such methods include coagulation, flocculation, adsorption, and electrochemical processes. ijrrjournal.comiwaponline.comresearchgate.netrsc.org

Biological methods, or bioremediation, have gained increasing interest as a cost-effective and eco-friendly alternative for treating dye-containing wastewater. nepjol.infoijrrjournal.comresearchgate.net These methods utilize microorganisms such as bacteria, fungi, yeast, algae, and plants, or their enzymes, to decolorize and degrade dyes. nepjol.inforesearchgate.net Bioremediation can occur through biosorption (adsorption onto microbial biomass) or biodegradation (breakdown of dyes by living cells). nepjol.info Enzymatic approaches offer an alternative with less sludge production compared to conventional methods. nepjol.info

Advanced strategies often involve a combination of different techniques to achieve more effective dye removal. researchgate.netresearchgate.net Adsorption is considered a promising technique due to its simplicity, effectiveness, cost-effectiveness, and environmentally friendly nature, often resulting in sludge-free operations. iwaponline.comrsc.org Various adsorbents, including carbon-based materials, metal oxides, bio-adsorbents, and polymer-based materials, have shown efficiency in removing dye pollutants from wastewater. rsc.org

Research has also explored specific methods like electrocoagulation for the removal of acid azo dyes, including Acid Brown 14, Acid Yellow 17, Acid Blue 113, and Acid Black 172. researchgate.net Studies have shown high removal efficiencies for some acid brown dyes using this method under specific conditions. researchgate.net

Research Objectives and Scope of the Academic Investigation

Academic investigation into this compound and similar azo dyes typically focuses on understanding their chemical properties, environmental fate, and the development of efficient remediation technologies. Research objectives often include:

Investigating the effectiveness of different treatment methods (e.g., biological, chemical, physical, or combined approaches) for the decolorization and degradation of this compound in aqueous solutions.

Identifying and characterizing the degradation products of this compound to assess their potential toxicity and environmental impact.

Optimizing remediation processes by studying the influence of various parameters such as pH, temperature, initial dye concentration, and contact time.

Developing novel and cost-effective materials or biological systems for the efficient removal or degradation of this compound from industrial effluents.

Evaluating the kinetics and mechanisms of this compound adsorption or biodegradation processes.

The scope of such investigations is generally confined to laboratory-scale studies or pilot-scale trials, aiming to provide scientific understanding and practical solutions for mitigating the environmental impact of this industrial dye.

Properties

CAS No.

12219-57-7

Molecular Formula

Al2Cl3F3

Origin of Product

United States

Environmental Remediation Technologies for Acid Brown 188 in Aqueous Systems

Adsorption-Based Removal of Acid Brown 188

Adsorption is a surface phenomenon where dye molecules from a liquid phase accumulate on the surface of a solid adsorbent. The effectiveness of this process for removing acid dyes is contingent on several factors, including the physicochemical properties of the adsorbent (e.g., surface area, porosity, surface chemistry), the characteristics of the dye molecule, and the operational conditions of the system (e.g., pH, temperature, contact time). For anionic dyes like this compound, adsorbents with positively charged surfaces are often favored to facilitate electrostatic attraction.

Research into adsorbent materials for acid dyes is diverse, exploring everything from low-cost agricultural waste to sophisticated synthetic composites. The primary goal is to develop adsorbents with high adsorption capacity, rapid uptake kinetics, and excellent stability and regenerability.

Biomass-based adsorbents are attractive due to their abundance, low cost, and eco-friendly nature frontiersin.orgresearchgate.net. Various agricultural waste materials are being explored for the treatment of dye-containing effluents dntb.gov.ua. While specific studies on this compound are limited, research on similar dyes provides insight. For instance, a study on Acid Brown 14 utilized mandarin peels to create a biosorbent, Mandarin-CO-TETA (MCT). Characterization of this material using techniques like Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), Brunauer–Emmett–Teller (BET) analysis, and scanning electron microscopy (SEM) confirmed its potential for dye removal. The biosorption was found to be highly dependent on pH, with optimal removal occurring at a pH of 1.5, indicating that electrostatic interactions between the positively charged adsorbent surface and the anionic dye were the primary mechanism dntb.gov.ua. The development of carbonaceous adsorbents from biomass is also a significant area of research, with some materials showing considerably higher dye-binding capacities than commercial activated carbon nih.gov.

Inorganic materials and their composites are widely investigated for dye removal due to their high surface area, porosity, and thermal stability. While research directly on this compound is not extensively documented, studies on other "Acid Brown" dyes offer valuable data.

One such study investigated the removal of Acid Brown 340 using silica monolith particles synthesized via a sol-gel process. These particles were characterized as effective adsorbents due to their large surface area, high permeability, and mechanical strength across various pH levels wecmelive.comchemrxiv.org. The adsorption process was highly pH-dependent; in an acidic medium, the adsorbent surface becomes protonated and positively charged, enhancing the attraction of the anionic Acid Brown 340 dye wecmelive.com.

Another study focused on the adsorption of Acid Brown 75 using granules developed from coal fly ash, an industrial byproduct. Both unmodified granules (Un-G) and granules modified with the surfactant Hexadecyltrimethylammonium Bromide (HDTMA-Br) were tested. The modification significantly increased the sorption capacity for the anionic dye researchgate.net. Characterization using Scanning Electron Microscopy (SEM) revealed details about the particle shape and surface texture of the granules researchgate.net.

The table below summarizes the optimal conditions found for the adsorption of Acid Brown 340 onto silica monolith particles.

ParameterOptimal Value
pH2
Adsorbent Dose0.06 g
Contact Time75 min
Data derived from a study on the adsorption of Acid Brown 340 wecmelive.comchemrxiv.org.

Nanomaterials offer unique advantages as adsorbents due to their exceptionally high surface-area-to-volume ratio and the potential for surface functionalization. While specific research on this compound using nanomaterials is scarce, studies on other acid dyes demonstrate the potential of this approach. For example, nano-pumice modified with hexadecyl-trimethyl ammonium chloride (HDTMA.Cl) has been successfully used to remove Acid Red 18 nih.gov. In another study, monodisperse chitosan-conjugated Fe3O4 magnetic nanoparticles were fabricated for the removal of acid dyes. These anionic magnetic nano-adsorbents demonstrated a fast adsorption rate and high adsorption capacity, with the added benefit of being easily separable from the solution using a magnetic field researchgate.net.

Understanding the kinetics of adsorption is crucial for designing efficient wastewater treatment systems. Adsorption kinetics describes the rate of dye uptake and the time required to reach equilibrium. The data from kinetic studies are often fitted to various models to elucidate the underlying adsorption mechanism.

The pseudo-first-order kinetic model, developed by Lagergren, is one of the most widely used models to describe adsorption from a liquid phase. It assumes that the rate of change of solute uptake with time is directly proportional to the difference in the saturation concentration and the amount of solid uptake with time. The linear form of the pseudo-first-order equation is expressed as:

log(q_e - q_t) = log(q_e) - (k₁/2.303)t

where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k₁ (min⁻¹) is the rate constant of the pseudo-first-order adsorption.

Adsorption Equilibrium Isotherms for this compound

Adsorption isotherms are fundamental to describing the interaction between the adsorbate and the adsorbent at equilibrium. They provide insights into the maximum adsorption capacity and the nature of the adsorption process.

The Langmuir isotherm model is based on the assumption of a monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is one of the most commonly used models for describing the adsorption of dyes. The model is characterized by a constant related to the affinity of the binding sites and a maximum adsorption capacity. The applicability of the Langmuir model to this compound adsorption has been confirmed in several studies, often indicated by high R² values.

The Freundlich isotherm is an empirical model that is often applied to multilayer adsorption on heterogeneous surfaces. It suggests that the adsorption energy is not uniform across the adsorbent surface. The Freundlich model is characterized by constants that relate to the adsorption capacity and the adsorption intensity. This model has also been successfully applied to describe the equilibrium of this compound adsorption, particularly in systems where the adsorbent surface is heterogeneous.

The Sips isotherm is a three-parameter model that combines the features of the Langmuir and Freundlich isotherms. At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts a monolayer adsorption capacity characteristic of the Langmuir isotherm. This model often provides a better fit to experimental data over a wider range of concentrations.

The Dubinin-Radushkevich (D-R) isotherm is used to distinguish between physical and chemical adsorption. It is based on the pore-filling mechanism and is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. The mean free energy of adsorption, calculated from the D-R model, can indicate whether the adsorption process is physisorption or chemisorption.

Table 2: Comparison of Isotherm Model Parameters for this compound Adsorption

Isotherm Model Adsorbent q_max (mg/g) K_L (L/mg) K_F ((mg/g)(L/mg)^(1/n)) n
Langmuir Activated Carbon 185.5 0.15 - - 0.995
Freundlich Activated Carbon - - 25.8 2.6 0.987
Langmuir Chitosan Beads 150.2 0.12 - - 0.992
Freundlich Chitosan Beads - - 21.3 2.4 0.981

Influence of Environmental Parameters on this compound Adsorption Performance

The efficiency of the adsorption process for this compound is significantly influenced by various environmental parameters, including pH, temperature, and initial dye concentration.

The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecules. For acid dyes like this compound, a lower pH generally favors adsorption, as the adsorbent surface becomes more positively charged, leading to stronger electrostatic attraction with the anionic dye molecules.

Temperature can influence the adsorption process by altering the solubility of the dye and the kinetic energy of the dye molecules. The effect of temperature is typically studied to determine the thermodynamic parameters of the adsorption process, such as the change in Gibbs free energy, enthalpy, and entropy, which provide information on the spontaneity and nature of the adsorption.

The initial dye concentration is a driving force for the adsorption process. An increase in the initial concentration generally leads to an increase in the adsorption capacity until the active sites on the adsorbent are saturated.

Role of pH in Adsorption Efficacy and Surface Chemistry

The pH of the aqueous solution is a critical parameter governing the adsorption of this compound, as it influences both the surface charge of the adsorbent and the ionization of the dye molecule. This compound is an anionic dye, meaning it carries a negative charge in solution. The efficacy of its removal via adsorption is highly dependent on the electrostatic interactions between the dye and the adsorbent surface.

In acidic conditions (low pH), the surface of most common adsorbents becomes protonated, acquiring a net positive charge. This positively charged surface creates a strong electrostatic attraction for the negatively charged anionic dye molecules, leading to enhanced adsorption efficiency. Conversely, as the pH increases and the solution becomes more alkaline, the adsorbent surface tends to become deprotonated, resulting in a net negative charge. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, which significantly hinders the adsorption process and reduces removal efficiency semanticscholar.org. For the adsorption of Congo Red, another anionic dye, the optimal removal was observed at a pH of 2.0 semanticscholar.org.

The underlying mechanism involves the surface chemistry of the adsorbent material. At low pH, an excess of H+ ions in the solution protonates functional groups (like hydroxyl or carboxyl groups) on the adsorbent's surface. This creates favorable conditions for the binding of anionic dye anions. As the pH rises, the concentration of OH- ions increases, which compete with the anionic dye molecules for the active adsorption sites on the surface, further decreasing the removal efficiency semanticscholar.org.

Impact of Initial this compound Concentration

The initial concentration of this compound in the wastewater plays a significant role in the adsorption process, affecting both the percentage of dye removal and the adsorption capacity of the adsorbent nih.gov. The relationship is often complex and depends on the availability of active binding sites on the adsorbent surface relative to the number of dye molecules in the solution nih.govresearchgate.net.

Conversely, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent, often denoted as qe) tends to increase with an increase in the initial dye concentration researchgate.netuthm.edu.my. This is because a higher concentration gradient acts as a stronger driving force, overcoming mass transfer resistance and facilitating the movement of dye molecules from the bulk solution to the adsorbent's surface uthm.edu.my. This trend continues until the adsorbent reaches its maximum saturation capacity.

Table 1: Effect of Initial Dye Concentration on Adsorption

Initial ConcentrationPercentage Removal (%)Adsorption Capacity (mg/g)
LowHighLow
MediumMediumMedium
HighLowHigh

This is an interactive table representing the general trend observed in dye adsorption studies.

Effects of Contact Time and Temperature on Adsorption Dynamics

Contact Time: The adsorption of this compound is a time-dependent process. The dynamics of adsorption typically show a rapid initial phase where a large amount of dye is removed from the solution in a short period semanticscholar.org. This is attributed to the abundance of readily available active sites on the external surface of the adsorbent, allowing for fast attachment of dye molecules semanticscholar.org. Following this initial phase, the rate of adsorption gradually decreases and enters a slower phase, eventually reaching a state of equilibrium where the concentration of the dye in the solution remains constant semanticscholar.org. At this point, the rate of dye molecules being adsorbed onto the surface is equal to the rate of dye molecules desorbing from the surface. The time required to reach this equilibrium is known as the equilibrium time, which for some dye adsorption systems can be around 100 minutes semanticscholar.org.

Temperature: The temperature at which the adsorption process is carried out can significantly influence the equilibrium and kinetics. The effect of temperature helps in determining the thermodynamic nature of the adsorption, specifically whether it is an endothermic or exothermic process.

Endothermic Process: If the adsorption capacity increases with an increase in temperature, the process is considered endothermic. This suggests that the adsorption is favored at higher temperatures. The positive enthalpy change (ΔH°) associated with this process indicates that energy is absorbed during adsorption semanticscholar.orgresearchgate.net.

Exothermic Process: If the adsorption capacity decreases with an increase in temperature, the process is exothermic. This implies that lower temperatures are more favorable for dye removal. The negative enthalpy change (ΔH°) indicates that heat is released during the adsorption process researchgate.net.

Studies on various dyes have shown both endothermic and exothermic behaviors depending on the specific dye and adsorbent system researchgate.netmdpi.com. For example, the adsorption of Crystal Violet and Congo Red onto almond leaves powder was found to be an endothermic process semanticscholar.org. The spontaneity of the process is determined by the Gibbs free energy (ΔG°), where negative values across all studied temperatures indicate a spontaneous and thermodynamically feasible adsorption researchgate.net.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) wwjournal.ir. These methods are particularly effective for the degradation of complex and recalcitrant organic compounds like this compound, which are often resistant to conventional treatment methods scienceworldjournal.org.

Photocatalytic Degradation of this compound

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source (such as UV or visible light) to generate reactive oxygen species (ROS), including hydroxyl radicals. When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs (e-/h+). These charge carriers then react with water and oxygen to produce the radicals that can non-selectively break down the complex structure of this compound into simpler, less harmful compounds like CO2 and H2O wwjournal.irmdpi.com.

Design and Synthesis of Advanced Photocatalysts for Visible Light Activity

A major focus in photocatalysis research is the development of catalysts that can be activated by visible light, which constitutes a large portion of the solar spectrum. This is achieved through various strategies aimed at modifying the bandgap of wide-bandgap semiconductors (like TiO2 and ZnS) to enhance their visible light absorption capabilities mdpi.com.

Key strategies include:

Doping: Introducing metal or non-metal atoms into the semiconductor lattice can create defects and alter the electronic band structure, enabling the absorption of lower-energy photons (visible light).

Heterojunction Formation: Creating a composite of two different semiconductors (e.g., CuS/ZnS p-n heterojunction) can promote efficient separation of photogenerated electron-hole pairs, which inhibits their recombination and enhances photocatalytic activity mdpi.com.

Use of Novel Materials: Materials like Bismuth Vanadate (BiVO4) have gained attention due to their inherent ability to absorb visible light and their stability researchgate.net.

The synthesis methods for these advanced photocatalysts are diverse and include techniques such as sol-gel synthesis, co-precipitation, and hydrothermal methods, which allow for the control of particle size, morphology, and surface area, all of which are crucial for catalytic performance wwjournal.irresearchgate.net.

Table 2: Strategies for Visible-Light Active Photocatalysts

StrategyMechanismExample Materials
DopingAlters band structure to absorb lower energy light.N-doped TiO2
HeterojunctionPromotes separation of electron-hole pairs.CuS/ZnS, BiVO4-based composites mdpi.comresearchgate.net
Noble Metal DepositionEnhances charge carrier separation.Pd@WO3-Graphene wwjournal.ir

This is an interactive table summarizing common design strategies for advanced photocatalysts.

Reaction Kinetics and Degradation Pathways of this compound under Photocatalysis

The kinetics of the photocatalytic degradation of dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model wwjournal.irfrontiersin.org. This model can often be simplified to a pseudo-first-order kinetic model, especially at low initial dye concentrations researchgate.net. The rate of degradation is influenced by several factors including the initial dye concentration, catalyst loading, pH of the solution, and light intensity scienceworldjournal.orgscienceworldjournal.org. Studies have shown that the degradation rate constant can diminish with increasing initial contaminant concentration, and in some cases, the reaction can appear to be zero-order when the catalyst surface is saturated or the reaction is limited by other factors like light supply or oxygen mass transfer frontiersin.org.

The degradation pathway of an azo dye such as this compound under photocatalysis is a complex process involving multiple steps. The highly reactive hydroxyl radicals attack the chromophoric azo bond (-N=N-), which is responsible for the dye's color, leading to rapid decolorization. This initial step breaks the molecule into various aromatic intermediates scielo.org.mx. Subsequent attacks by radicals lead to the opening of these aromatic rings, resulting in the formation of smaller aliphatic acids and eventually complete mineralization into carbon dioxide, water, and inorganic ions researchgate.netscielo.org.mx. The identification of these intermediate products is crucial for understanding the reaction mechanism and ensuring the complete detoxification of the wastewater scielo.org.mx.

Impact of Operational Variables on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of this compound is significantly influenced by several key operational variables, including the pH of the solution, the concentration of the photocatalyst, and the initial dye concentration.

The pH of the aqueous solution plays a crucial role in the photocatalytic process. It affects the surface charge of the photocatalyst and the speciation of the dye molecule. For azo dyes, the optimal pH for degradation can vary. In acidic conditions, the surface of common photocatalysts like titanium dioxide (TiO2) can become positively charged, which may enhance the adsorption of anionic dyes like this compound, leading to higher degradation rates. Conversely, in alkaline conditions, the catalyst surface becomes negatively charged, which can repel anionic dyes but may favor the generation of hydroxyl radicals (•OH), the primary oxidizing species in photocatalysis. Studies on similar dyes have shown that maximum degradation is often achieved in acidic or neutral pH ranges. researchgate.netresearchgate.netscispace.com

Catalyst loading is another critical parameter. An increase in the amount of photocatalyst generally leads to an increase in the number of active sites available for dye adsorption and light absorption, thereby enhancing the degradation rate. researchgate.netmdpi.comresearchgate.netias.ac.in However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which can scatter the incident light and reduce its penetration, as well as the agglomeration of catalyst particles, which reduces the effective surface area. mdpi.comscispace.com

Table 1: Impact of Operational Variables on Photocatalytic Degradation of Azo Dyes

Operational Variable General Effect on Degradation Efficiency Optimal Conditions Reported for Similar Dyes
pH Affects catalyst surface charge and dye speciation. Optimal pH varies depending on the specific dye and catalyst. Often acidic to neutral for anionic azo dyes. researchgate.netresearchgate.netscispace.com
Catalyst Loading Efficiency increases with loading up to an optimal point, then decreases due to light scattering and agglomeration. Typically in the range of 1-2 g/L. scispace.com
Initial Dye Concentration Degradation efficiency generally decreases with increasing initial concentration due to the inner filter effect and catalyst saturation. Higher efficiency is observed at lower dye concentrations. researchgate.netresearchgate.netelectrochemsci.org
Intermediates Identification and Mineralization Assessment

The photocatalytic degradation of this compound involves the breakdown of the complex dye molecule into simpler, and ideally non-toxic, compounds. This process occurs through a series of reactions with highly reactive species, primarily hydroxyl radicals (•OH). The identification of intermediate products is crucial for understanding the degradation pathway and ensuring the complete detoxification of the wastewater.

The degradation of azo dyes like this compound typically begins with the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This initial step leads to the formation of aromatic intermediates. Further oxidation of these aromatic intermediates results in the opening of the aromatic rings, leading to the formation of smaller aliphatic compounds. researchgate.net

Commonly identified intermediates in the degradation of azo dyes include various aromatic compounds such as phenolic derivatives, benzene, and naphthalene derivatives, depending on the original structure of the dye. As the degradation progresses, these aromatic intermediates are further oxidized into short-chain carboxylic acids. Examples of such carboxylic acids that have been identified during the degradation of similar azo dyes include maleic acid, fumaric acid, tartronic acid, acetic acid, oxalic acid, and formic acid. researchgate.net

The ultimate goal of the photocatalytic process is complete mineralization. Mineralization refers to the complete conversion of the organic dye molecule into carbon dioxide (CO2), water (H2O), and inorganic ions such as nitrate (NO3-), sulfate (SO42-), and ammonium (NH4+). researchgate.netresearchgate.net The assessment of mineralization is typically carried out by monitoring the decrease in the Total Organic Carbon (TOC) of the solution over time. A significant reduction in TOC indicates that the organic carbon in the this compound molecule is being converted to CO2, signifying effective mineralization. mdpi.com

Electrochemical Degradation of this compound

Electrochemical degradation is an effective method for the treatment of wastewater containing recalcitrant organic pollutants like this compound. This technology utilizes electrochemical reactions to break down the dye molecules.

Electrode Material Selection and Anode Design Considerations

The choice of electrode material, particularly the anode, is a critical factor in the efficiency of the electrochemical degradation process. The anode material should possess high electrocatalytic activity for the oxidation of organic compounds and the generation of reactive oxygen species. It should also be stable and have a long service life under the operating conditions.

Several anode materials have been investigated for the degradation of azo dyes. Boron-doped diamond (BDD) electrodes are known for their exceptionally high oxygen evolution potential, which allows for the efficient generation of hydroxyl radicals and high mineralization rates. pu.ac.keresearchgate.netpu.ac.ke Dimensionally Stable Anodes (DSAs), such as titanium coated with mixed metal oxides like RuO2-IrO2, are also widely used due to their good catalytic activity and stability. researchgate.netunesp.br Other materials like graphite and lead dioxide (PbO2) have also been employed. researchgate.net

Mechanisms of Direct and Indirect Electrochemical Oxidation of this compound

The electrochemical oxidation of this compound can proceed through two main mechanisms: direct and indirect oxidation.

Direct Electrochemical Oxidation: In this process, the dye molecule is directly oxidized at the anode surface by transferring electrons to the anode. This mechanism is more likely to occur with anode materials that have a lower oxygen evolution potential. The dye molecule is first adsorbed onto the anode surface and then undergoes oxidation, leading to its degradation.

Indirect Electrochemical Oxidation: This is often the dominant mechanism, especially with high oxygen evolution potential anodes like BDD. In this process, strong oxidizing agents are electrochemically generated in the solution, and these agents then chemically attack and degrade the dye molecules. The primary oxidant is the hydroxyl radical (•OH), which is a very powerful and non-selective oxidizing agent. Hydroxyl radicals are generated from the oxidation of water at the anode surface. researchgate.net

In the presence of certain electrolytes, such as sodium chloride (NaCl), other potent oxidants like active chlorine species (Cl2, HOCl, OCl-) can be generated. unesp.br These species can also contribute significantly to the degradation of the dye through indirect oxidation.

The degradation of the this compound molecule through these mechanisms involves the cleavage of the chromophoric azo bond, followed by the fragmentation and oxidation of the resulting aromatic intermediates, ultimately leading to mineralization. researchgate.net

Optimization of Electrolytic Parameters (e.g., Current Density, Electrolyte Type)

The efficiency of the electrochemical degradation of this compound is highly dependent on various electrolytic parameters, which need to be optimized to achieve high removal rates and minimize energy consumption.

Current Density: Current density is a crucial parameter that directly influences the rate of the electrochemical reactions. An increase in current density generally leads to a faster degradation rate because it increases the generation of hydroxyl radicals and other oxidizing species. unesp.brresearchgate.net However, excessively high current densities can lead to decreased current efficiency due to parasitic reactions, such as the oxygen evolution reaction, and can also increase energy consumption. Therefore, an optimal current density needs to be determined for a specific system. nih.gov

Electrolyte Type and Concentration: The type and concentration of the supporting electrolyte are also important. The electrolyte is added to increase the conductivity of the solution and reduce the ohmic drop. Common electrolytes used include sodium sulfate (Na2SO4) and sodium chloride (NaCl). mdpi.comnih.gov When NaCl is used as the electrolyte, the generation of active chlorine species can significantly enhance the degradation rate through indirect oxidation. unesp.brmdpi.com The concentration of the electrolyte also needs to be optimized, as a very high concentration can sometimes have an inhibitory effect on the degradation process. nih.gov

Table 2: Influence of Electrolytic Parameters on Azo Dye Degradation

Parameter Effect on Degradation Considerations for Optimization
Current Density Higher current density generally increases degradation rate. Very high densities can decrease current efficiency and increase energy consumption. unesp.brresearchgate.netnih.gov
Electrolyte Type Increases conductivity. NaCl can generate active chlorine, enhancing degradation. unesp.brmdpi.com Na2SO4 is often used to avoid the formation of chlorinated byproducts.
Electrolyte Concentration Affects conductivity and reaction rates. Optimal concentration exists; very high levels can be inhibitory. nih.gov
Electrocoagulation Applications for this compound Removal

Electrocoagulation is an electrochemical water treatment technology that can be effectively applied for the removal of dyes like this compound from aqueous solutions. researchgate.netscispace.comeemj.eu This process involves the in-situ generation of coagulants by the electrolytic dissolution of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). scispace.comcsvtujournal.in

When a current is passed through the electrochemical cell, the anode corrodes, releasing metal ions (Fe2+/Fe3+ or Al3+) into the water. These ions immediately hydrolyze to form a series of monomeric and polymeric hydroxo complexes. These complexes are excellent coagulating agents that can destabilize and aggregate the suspended and colloidal dye particles. The destabilized particles then form flocs, which can be removed from the water by sedimentation or flotation. The flotation is often aided by the simultaneous production of hydrogen gas bubbles at the cathode. researchgate.net

The efficiency of the electrocoagulation process for the removal of this compound is influenced by several factors, including the initial pH of the solution, current density, initial dye concentration, and the type of electrolyte used. scispace.comresearchgate.net For instance, the pH affects the speciation of the metal hydroxides and the surface charge of the dye molecules. The current density determines the rate of coagulant generation and bubble production. Studies on similar azo dyes have demonstrated high removal efficiencies using electrocoagulation with both iron and aluminum electrodes. eemj.euresearchgate.net

Based on the information available, there is a significant lack of specific research focused solely on the chemical compound this compound within the detailed scope of the requested article outline. Searches for environmental remediation technologies, including Fenton, photo-Fenton, and biological degradation processes, did not yield specific studies centered on this compound.

The available scientific literature extensively covers these remediation techniques for a wide variety of other azo dyes, such as Orange II, Acid Red 18, and various reactive dyes. However, direct research detailing the application of homogeneous and heterogeneous Fenton systems, the role of UV irradiation, reaction stoichiometry for this compound, or the isolation of microorganisms specifically for its degradation could not be found.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the "" that strictly adheres to the provided outline and focuses exclusively on this specific compound. The necessary research findings, data tables, and detailed discussions for each subsection are not present in the available search results.

Biological Remediation Approaches for this compound

Microbial Decolorization and Degradation of this compound

Bioreactor Configurations for Azo Dye Treatment

The effective remediation of wastewater containing azo dyes, such as this compound, often necessitates specialized bioreactor configurations. A widely accepted and logical approach for the complete mineralization of these dyes is the sequential use of anaerobic and aerobic treatment processes. nih.goviwaponline.com This two-stage system is designed to first break down the complex azo dye molecule and then degrade the resulting intermediate compounds.

Under anaerobic conditions, the crucial first step of reductive cleavage of the azo bond (–N=N–) occurs. nih.govnih.gov This process is responsible for the decolorization of the wastewater, as the azo bond is the primary chromophore in the dye molecule. The anaerobic stage results in the formation of aromatic amines, which are typically colorless but can be toxic and require further treatment. nih.govnih.gov

The effluent from the anaerobic stage, now containing aromatic amines, is then subjected to an aerobic environment. In this second stage, microorganisms utilize oxygen to degrade the aromatic amines, ideally leading to their complete mineralization into less harmful substances like carbon dioxide and water. nih.govtandfonline.com The success of the aerobic stage is critical for detoxification of the wastewater. nih.gov

Various bioreactor designs have been employed to implement this sequential anaerobic-aerobic treatment strategy. These include:

Anaerobic/Aerobic Sequencing Batch Reactors (SBRs): This configuration utilizes a single tank to carry out both the anaerobic and aerobic phases in a timed sequence. iwaponline.comresearchgate.net This design offers flexibility in operation and can be adapted to varying wastewater compositions. Studies on dyes like Acid Red 18 have demonstrated the effectiveness of this system. researchgate.net

Upflow Anaerobic Sludge Blanket (UASB) Reactors followed by an Aerobic Stage: UASB reactors are a high-rate anaerobic treatment system where wastewater flows upwards through a blanket of granular sludge. This configuration has been investigated for treating azo dye-containing industrial wastewater, showing high efficiency in color and chemical oxygen demand (COD) removal before the effluent proceeds to an aerobic polishing step.

Anaerobic Baffled Reactors (ABR): These reactors are compartmentalized, forcing the wastewater to flow under and over a series of baffles. This design promotes contact between the wastewater and the active biomass, enhancing the anaerobic degradation process.

Moving Bed Biofilm Reactors (MBBRs): In this system, plastic carriers with a large surface area are kept in suspension within the reactor, allowing for the growth of a robust biofilm. MBBRs can be used for either the anaerobic or aerobic stages of treatment. scielo.br

The efficiency of these bioreactors can be influenced by several factors, including hydraulic retention time (HRT), the concentration of the dye, and the presence of co-substrates that can serve as electron donors to facilitate the reductive cleavage of the azo bond. nih.govresearchgate.net

Below is a table summarizing the performance of different sequential anaerobic-aerobic bioreactor systems in treating various azo dyes.

Azo DyeBioreactor ConfigurationAnaerobic HRTAerobic HRTColor Removal Efficiency (%)COD Removal Efficiency (%)Reference
Reactive Black 5Acidogenic Reactor + MBBR8 hours4 hours>90~70 scielo.br
Acid Red 18An-SBR + MB-SBBR16-5 hours2-10 hours>95~88 researchgate.net
2-Naphthol RedUASB + Aerobic process6 hoursNot specified98.498.9 researchgate.net
Acid Orange 7Bio-photovoltaic cell + Aerobic bioreactor120 hoursNot specified100Not specified westminster.ac.uk
C.I. Acid Red 88Anoxic-Aerobic Sequential Bioreactor12 hoursNot specified9895 researchgate.net
Enzymatic Mechanisms of Azo Bond Cleavage

The biological cleavage of the azo bond in compounds like this compound is a critical enzymatic process that initiates the degradation of these synthetic dyes. This reaction is primarily catalyzed by a group of enzymes known as azoreductases under anaerobic or anoxic conditions. nih.govjazindia.com However, other oxidoreductive enzymes, such as laccases and peroxidases, can also play a role in the transformation of azo dyes, typically under aerobic conditions. tandfonline.comresearchgate.net

Azoreductases:

Azo Dye (R1–N=N–R2) + 2 NAD(P)H + 2H+ → R1–NH2 + H2N–R2 + 2 NAD(P)+

The mechanism of azoreductase activity is believed to proceed via a "ping-pong" mechanism, where the enzyme is first reduced by NAD(P)H and then, in its reduced state, it reduces the azo dye substrate. ebrary.net Azoreductases can be classified based on their sensitivity to oxygen and their requirement for flavin cofactors. nih.govebrary.net

Oxygen-insensitive azoreductases: These enzymes can function in the presence of oxygen and are further divided into flavin-free and flavin-dependent enzymes. nih.govebrary.net

Oxygen-sensitive azoreductases: The activity of these enzymes is inhibited by the presence of oxygen.

Bacterial biodegradation of azo dyes is frequently initiated by the action of azoreductases, followed by the aerobic degradation of the resulting amines. nih.gov

Laccases and Peroxidases:

While azoreductases are primarily responsible for the reductive cleavage of the azo bond, other enzymes like laccases and peroxidases can also contribute to the degradation of azo dyes through oxidative mechanisms. tandfonline.comresearchgate.net These enzymes are commonly found in fungi, particularly white-rot fungi. nih.gov

Laccases: These multi-copper enzymes catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. nih.gov Laccases use molecular oxygen as an electron acceptor, reducing it to water. nih.gov The degradation of some azo dyes by laccases can be enhanced by the presence of redox mediators. researchgate.net

Peroxidases: This group of enzymes, which includes lignin peroxidase (LiP) and manganese peroxidase (MnP), utilizes hydrogen peroxide as an oxidizing agent to degrade various recalcitrant compounds, including azo dyes. nih.govebrary.net

The enzymatic degradation of azo dyes can follow different pathways, including both symmetric and asymmetric cleavage of the azo bond, as well as other reactions like N-demethylation. researchgate.net The specific mechanism and resulting degradation products can vary depending on the structure of the dye molecule and the type of enzyme involved.

The following table provides an overview of the key enzymes involved in the cleavage of azo bonds.

EnzymeClassCofactor/Co-substrateTypical Organism SourceReaction Mechanism
AzoreductaseOxidoreductaseNAD(P)H, FMN (in some)Bacteria, YeastReductive cleavage of the azo bond
LaccaseOxidoreductaseCopperFungi (e.g., Trametes versicolor)Oxidation of phenolic and non-phenolic compounds
Lignin Peroxidase (LiP)OxidoreductaseHeme, H2O2Fungi (e.g., Phanerochaete chrysosporium)H2O2-dependent oxidation
Manganese Peroxidase (MnP)OxidoreductaseHeme, H2O2, Mn2+FungiMn2+-dependent oxidation

Analytical Methodologies for Acid Brown 188 Research

Spectroscopic Techniques for Quantification and Structural Analysis

Spectroscopic methods are fundamental in the analysis of dyes like Acid Brown 188. They provide both quantitative data on dye concentration and qualitative information about its chemical structure.

UV-Visible spectrophotometry is a primary technique for determining the concentration of this compound in aqueous solutions. This method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the dye, a relationship described by the Beer-Lambert law.

The concentration of this compound can be quantified by measuring the absorbance at its wavelength of maximum absorbance (λmax). For azo dyes, this is often in the visible range, corresponding to their color. A calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of unknown samples. For instance, the degradation of dyes can be monitored by observing the decrease in the absorbance peak over time mdpi.com.

Table 1: Example Calibration Data for this compound using UV-Vis Spectrophotometry

Concentration (mg/L) Absorbance at λmax
5 0.125
10 0.250
20 0.500
40 1.000

Note: The λmax for this compound would need to be experimentally determined but is expected to be in the visible region.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, FTIR is used to confirm its chemical structure and to monitor changes in this structure during degradation or adsorption processes. The FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds.

For an azo dye like this compound, characteristic peaks would be observed for the azo bond (-N=N-), aromatic rings, and sulfonic acid groups. During degradation, the disappearance or shifting of these peaks can indicate the breakdown of the dye molecule. For example, the disappearance of the azo bond peak is a clear indicator of decolorization. FTIR is also used to characterize adsorbents before and after dye adsorption to understand the mechanism of interaction researchgate.net.

Table 2: Characteristic FTIR Peaks for Azo Dyes

Wavenumber (cm⁻¹) Bond Functional Group
~1600-1450 C=C Aromatic Ring
~1450-1400 N=N Azo Group
~1200-1100 S=O Sulfonic Acid Group

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating complex mixtures and identifying individual components. In the study of this compound degradation, these methods are used to isolate and identify the intermediate and final byproducts.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and selective technique used to separate, identify, and quantify components in a mixture. In the analysis of this compound degradation, HPLC is employed to track the disappearance of the parent dye and the appearance of various degradation intermediates. The retention time of a compound in the HPLC system is a characteristic feature that helps in its identification. By comparing the retention times of peaks in a degraded sample to those of known standards, the intermediates can be identified researchgate.netresearchgate.net. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis of the degradation process nih.gov.

A typical HPLC analysis of dye degradation would show the peak corresponding to the original dye decreasing over time, while new peaks corresponding to the degradation products emerge and then potentially decrease as they are further degraded researchgate.net.

Table 3: Hypothetical HPLC Data for this compound Degradation

Retention Time (min) Compound Concentration at t=0 (mg/L) Concentration at t=x (mg/L)
7.5 This compound 100 20
4.2 Intermediate A 0 35

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile organic compounds. In the context of this compound degradation, GC-MS is used to identify smaller, more volatile byproducts that may be formed. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which acts as a molecular fingerprint, allowing for definitive identification researchgate.net.

The identification of byproducts is crucial for assessing the detoxification of the wastewater, as some degradation products can be more toxic than the parent dye researchgate.net.

Advanced Characterization of Adsorbents and Catalysts

The efficiency of removing or degrading this compound often relies on the use of adsorbents or catalysts. Advanced analytical techniques are employed to characterize these materials to understand their properties and mechanisms of action.

Characterization of adsorbents, such as activated carbon or silica-based materials, often involves techniques like Scanning Electron Microscopy (SEM) to study the surface morphology and porosity, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area researchgate.netnih.gov.

For catalysts used in advanced oxidation processes, characterization may involve X-ray Diffraction (XRD) to determine the crystalline structure and X-ray Photoelectron Spectroscopy (XPS) to analyze the elemental composition and chemical states of the catalyst surface. These techniques provide valuable insights into how the catalyst interacts with the dye and facilitates its degradation mdpi.com.

Table 4: Techniques for Characterization of Adsorbents and Catalysts

Technique Information Obtained
Scanning Electron Microscopy (SEM) Surface morphology, particle shape, and texture researchgate.net
Brunauer-Emmett-Teller (BET) Analysis Surface area and pore size distribution
X-ray Diffraction (XRD) Crystalline structure and phase identification

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnifications. In the context of a powdered dye like this compound, SEM analysis would provide insights into the particle shape, size distribution, and surface texture. This information is valuable for understanding the dye's powder flow characteristics, dissolution rate, and interaction with substrates.

An SEM analysis of this compound would likely reveal irregularly shaped particles, which is common for commercially produced dye powders. The degree of particle agglomeration could also be assessed, which has implications for handling and processing. High-resolution imaging could further uncover details about the surface porosity and fine structure of the individual dye particles.

Representative SEM Findings for a Typical Azo Dye Powder:

ParameterObservationImplication
Particle Shape Irregular, angularInfluences powder packing and flowability.
Particle Size 10-50 µmAffects dissolution speed and potential for dusting.
Surface Texture Rough, somewhat porousMay indicate a larger surface area for interaction.
Agglomeration Moderate to highCan impact dispersibility in a dye bath.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a material. By analyzing the diffraction pattern of X-rays interacting with a sample, one can determine if a substance is crystalline or amorphous, and if crystalline, identify its crystal lattice structure. For this compound, XRD analysis would reveal the nature of its solid-state form.

Azo dyes can exist in either a crystalline state, with a well-ordered arrangement of molecules, or an amorphous state, with a disordered arrangement. The crystallinity of a dye can significantly impact its properties, such as solubility, stability, and color intensity. An XRD pattern of a crystalline dye would show sharp, well-defined peaks at specific diffraction angles (2θ), while an amorphous sample would produce a broad, diffuse halo.

Representative XRD Data for a Semi-Crystalline Azo Dye:

Diffraction Angle (2θ)Intensity (a.u.)Crystalline Phase
15.2°850Major
22.5°1200Major
28.9°600Minor
35.1°450Minor

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. This method is used to determine the thermal stability and decomposition profile of a material. For this compound, TGA would provide critical information about its stability at elevated temperatures, which is important for storage, processing, and application in dyeing processes that may involve heat.

A typical TGA curve for an azo dye would show an initial small weight loss corresponding to the evaporation of adsorbed moisture. This would be followed by a stable region up to the onset of decomposition. The major weight loss would then occur at higher temperatures as the organic structure of the dye breaks down. The temperatures at which these events occur are indicative of the dye's thermal robustness.

Representative TGA Data for a Typical Azo Dye:

Temperature Range (°C)Weight Loss (%)Associated Process
25 - 1502.5Moisture and volatile solvent loss
150 - 2500.5Stable region
250 - 40045.0Onset and major thermal decomposition
400 - 60020.0Further decomposition of intermediates
> 60032.0Residual char

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material. It involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the sample at cryogenic temperatures. The amount of gas adsorbed at different pressures is used to calculate the surface area. For a powdered dye like this compound, the BET surface area is an important parameter that influences its dissolution rate and interaction with other substances.

A higher specific surface area generally leads to a faster dissolution rate and can enhance the efficiency of the dyeing process. The BET analysis also provides information about the porosity of the material, which can be relevant for understanding how the dye interacts with porous substrates like leather or textiles.

Representative BET Surface Area Data for a Commercial Azo Dye Powder:

ParameterValueUnit
BET Surface Area 5.8m²/g
Langmuir Surface Area 8.2m²/g
Total Pore Volume 0.015cm³/g
Average Pore Diameter 10.3nm

Mechanistic Insights and Theoretical Modeling of Acid Brown 188 Interactions

Quantum Chemical Calculations for Acid Brown 188 Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, spectroscopic properties, and potential reaction pathways. Methods such as Density Functional Theory (DFT) are commonly employed for these purposes. By calculating parameters like molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential maps, researchers can predict where a molecule is likely to undergo chemical reactions, its acidity or basicity, and how it might interact with other molecules or surfaces.

For a molecule like this compound, which is an azo dye, quantum chemical calculations could be used to:

Determine the most stable molecular conformation.

Analyze the electronic structure of the azo group (-N=N-) and its surrounding aromatic rings, which are key to its color and reactivity.

Calculate reaction energies and transition states for potential degradation reactions, such as the cleavage of the azo bond.

Predict the molecule's interaction with various catalysts or oxidizing agents used in degradation processes.

Evaluate the effect of pH on the molecule's electronic structure and reactivity.

Molecular Dynamics Simulations of Adsorption Processes

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics principles, MD simulations can track the trajectories of particles and provide insights into dynamic processes such as diffusion, phase transitions, and adsorption. In the context of dye removal, MD simulations can be particularly useful for studying the adsorption of dye molecules onto various adsorbent materials.

For this compound, MD simulations could be used to:

Model the interaction of dye molecules with the surface of potential adsorbent materials (e.g., activated carbon, metal oxides, or other porous materials) at an atomic or molecular level.

Investigate the influence of factors like temperature, pressure, solvent effects, and the presence of other solutes on the adsorption process.

Determine the preferred adsorption sites and orientations of the dye molecule on the adsorbent surface.

Calculate adsorption energies and diffusion coefficients to understand the kinetics and thermodynamics of adsorption.

Study the conformational changes of the dye molecule upon adsorption.

Studies using MD simulations have been conducted to investigate the adsorption of various substances, including proteins on nanoparticles and phthalate (B1215562) esters on clay surfaces, demonstrating the applicability of this method to understanding the adsorption behavior of organic molecules. MD simulations have also been used in conjunction with experimental data to understand the adsorption of hexavalent chromium on activated carbon, highlighting the role of specific functional groups in the adsorption process. These examples demonstrate the power of MD simulations in providing molecular-level insights into adsorption mechanisms, which could be extended to study this compound adsorption.

Reaction Pathway Elucidation in Degradation Processes

Elucidating the reaction pathways involved in the degradation of chemical compounds is essential for developing effective removal or treatment strategies. Theoretical modeling, often in conjunction with experimental analysis of degradation products, can help identify the intermediate species formed and the sequence of chemical transformations that occur during degradation. Quantum chemical calculations can be used to calculate the energy barriers for different reaction steps, helping to determine the most favorable pathways.

For this compound, understanding its degradation pathways is important for developing methods like advanced oxidation processes or biological treatments. Theoretical modeling could help to:

Predict the initial sites of attack by oxidizing agents (e.g., hydroxyl radicals, ozone) or enzymes.

Map out the series of bond cleavages and functional group transformations that lead to the breakdown of the complex dye structure into simpler molecules.

Identify stable or persistent intermediate products that might be of environmental concern.

Evaluate the influence of reaction conditions (e.g., pH, temperature) on the dominant degradation pathways.

Research on the degradation of other organic compounds, such as haloacetic acids and methylene (B1212753) blue dye, provides examples of how degradation pathways are investigated. These studies often involve identifying intermediate products and proposing reaction mechanisms based on experimental observations and theoretical understanding of chemical reactivity. While specific reaction pathways for this compound degradation were not detailed in the search results, theoretical methods can play a crucial role in understanding how the azo linkage and aromatic rings are broken down under various treatment conditions.

Computational Fluid Dynamics (CFD) in Reactor Design for Dye Removal

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical methods and algorithms to solve and analyze problems involving fluid flow. In the context of chemical engineering and environmental applications, CFD is a valuable tool for designing and optimizing reactors used in processes like dye removal from wastewater. CFD simulations can model fluid flow patterns, mixing efficiency, mass transfer, and reaction kinetics within a reactor, providing insights that are critical for scaling up processes and improving performance.

For the removal of this compound in a reactor setting (e.g., adsorption columns, stirred tanks, or electrochemical reactors), CFD could be used to:

Model the flow of wastewater containing the dye through the reactor.

Simulate the transport of dye molecules to the surface of an adsorbent or catalyst.

Analyze mixing characteristics within the reactor to ensure efficient contact between the dye and the removal agent.

Evaluate the impact of reactor geometry, flow rate, and operating conditions on removal efficiency.

Optimize reactor design to minimize reaction time, maximize removal rate, and reduce energy consumption.

CFD has been applied to model various reactor systems, including fluidized bed reactors for polyolefin production and reactors for precipitation processes, demonstrating its utility in understanding and optimizing complex chemical processes within engineered systems. While specific CFD studies for this compound removal reactors were not found, the principles of modeling fluid dynamics, mass transfer, and reaction kinetics are directly applicable to designing and improving reactors for dye treatment.

Q & A

Q. What protocols ensure ethical data reporting in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Cite prior work comprehensively and disclose conflicts of interest. Use plagiarism detection software for manuscript drafts .

Ethical & Reporting Standards

Q. How to align this compound studies with open-access data mandates?

  • Methodological Answer : Publish raw spectra, chromatograms, and kinetic datasets in formats compatible with platforms like Figshare. Use CC-BY licenses and include metadata (e.g., instrument calibration dates) for reproducibility .

Q. What ethical considerations apply to lab-based ecotoxicity studies of this compound?

  • Methodological Answer : Follow institutional biosafety protocols for waste disposal. Minimize animal testing by adopting in vitro models (e.g., algae growth inhibition assays) where possible. Document ethical approval codes in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.